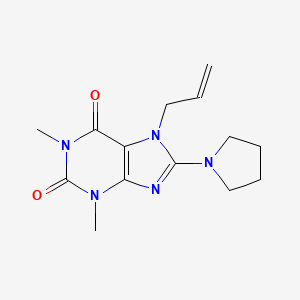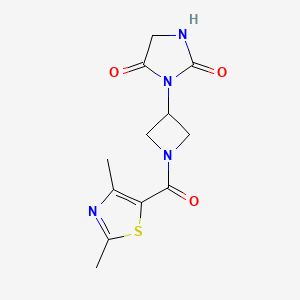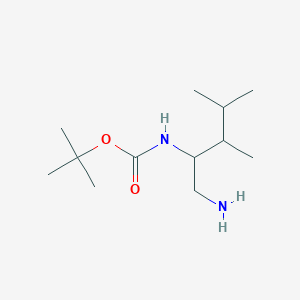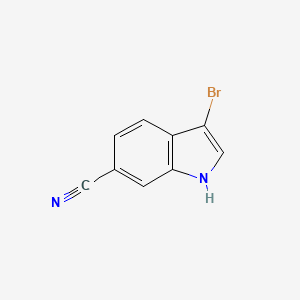
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile is a heterocyclic compound with the molecular formula C11H8N2O. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
作用机制
Mode of Action
It is known that the compound belongs to the quinoline class of compounds, which have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antimalarial effects . The specific interactions of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Quinoline derivatives have been found to interfere with various biochemical pathways, including those involved in inflammation and microbial infections
Result of Action
Quinoline derivatives have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antimalarial effects . The specific effects of this compound at the molecular and cellular levels are subjects of ongoing research.
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives under specific conditions . Another method includes the use of phase-transfer catalysis (PTC) to facilitate the alkylation reactions necessary for the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization and characterization using techniques like NMR and IR spectroscopy .
化学反应分析
Types of Reactions
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrile positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .
科学研究应用
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
Similar Compounds
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides: These compounds are studied for their potential diuretic effects.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds are valuable in drug research and development.
Uniqueness
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
1-methyl-2-oxoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-13-10-5-3-2-4-9(10)8(7-12)6-11(13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZZVKCOABHZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56062-93-2 |
Source


|
| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2963435.png)

![1-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2963438.png)


![(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone](/img/structure/B2963443.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2963449.png)
![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2963450.png)



